molecular formula C10H11BrO2 B13510750 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13510750
M. Wt: 243.10 g/mol
InChI Key: PCOVKWGOIWCOBO-NSCUHMNNSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propen-1-ol moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol typically involves the bromination of 2-methoxyphenylprop-2-en-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The exact molecular targets and pathways involved in these processes are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its propen-1-ol moiety allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

PCOVKWGOIWCOBO-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/CO

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CCO

Origin of Product

United States

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